Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate
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Overview
Description
Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate is a complex organic compound that features a thiadiazole ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and reagents such as thionyl chloride and methyl alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiol derivatives .
Scientific Research Applications
Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Uniqueness
Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H17N3O3S2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C15H17N3O3S2/c1-10-17-18-15(23-10)22-9-13(19)16-12(14(20)21-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,16,19) |
InChI Key |
YQDHJSWKNQPTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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